Thiazolo[4,5-D]pyridazine
CAS No.: 273-76-7
Cat. No.: VC7963883
Molecular Formula: C5H3N3S
Molecular Weight: 137.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 273-76-7 |
|---|---|
| Molecular Formula | C5H3N3S |
| Molecular Weight | 137.16 g/mol |
| IUPAC Name | [1,3]thiazolo[4,5-d]pyridazine |
| Standard InChI | InChI=1S/C5H3N3S/c1-4-5(2-8-7-1)9-3-6-4/h1-3H |
| Standard InChI Key | MJZBGRODTLGTLT-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CN=N1)SC=N2 |
| Canonical SMILES | C1=C2C(=CN=N1)SC=N2 |
Introduction
Chemical Structure and Nomenclature of Thiazolo[4,5-D]pyridazine
Thiazolo[4,5-d]pyridazine is a bicyclic heterocyclic system formed by the fusion of a thiazole ring (a five-membered ring containing nitrogen and sulfur) at the 4,5-positions of a pyridazine nucleus (a six-membered ring with two adjacent nitrogen atoms). The numbering system follows IUPAC conventions, with the thiazole moiety occupying positions 4 and 5 of the pyridazine scaffold. This arrangement creates a planar, conjugated π-system that enhances electronic delocalization, a feature implicated in its bioactivity .
Substituents at the 2- and 7-positions critically modulate pharmacological properties. For instance, 2-(N-pyrrolidino) and 7-phenyl groups (as in compound 10a) enhance analgesic efficacy, while morpholine or piperidine substitutions at position 2 influence anti-inflammatory responses . The presence of α-furoyl or α-thienyl groups at position 7 further diversifies electronic and steric interactions with biological targets .
Synthetic Methodologies for Thiazolo[4,5-D]pyridazine Derivatives
Key Intermediate Synthesis
The synthesis begins with the preparation of 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester (8), achieved through chlorination of 2,4-dioxobenzenebutanoic acid methyl ester (7) using sulfuryl chloride in chloroform . This intermediate reacts with carbothioamides (e.g., 1-pyrrolidinecarbothioamide 4a) under Ganch reaction conditions to form methyl 5-benzoyl-2-aminosubstituted-thiazol-4-carboxylates (9a–c) .
Cyclocondensation with Hydrazine
Heating intermediates 9a–c or 13a–e with hydrazine hydrate in ethanol induces cyclocondensation, yielding target thiazolo[4,5-d]pyridazinones (10a–c, 14–16a,b) in 78–87% yields . The reaction proceeds via nucleophilic attack of hydrazine at the ester carbonyl, followed by dehydration and ring closure.
Table 1: Synthetic Yields and Physical Properties of Selected Derivatives
| Compound | R<sup>1</sup> | R<sup>2</sup> | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 10a | Pyrrolidino | Phenyl | 77 | 285–286 |
| 10b | Piperidino | Phenyl | 82 | 292–294 |
| 16a | Morpholino | Thienyl | 85 | 301–303 |
Characterization via -NMR reveals distinct protons: the NH group appears as a broad singlet at δ 12.7–13.1 ppm, while aromatic protons from phenyl or heterocyclic substituents resonate between δ 6.65–7.89 ppm . Mass spectrometry confirms molecular ions (e.g., m/z 299.1 for 10a ).
Pharmacological Evaluation of Analgesic and Anti-Inflammatory Activities
Acetic Acid-Induced Writhing Test
In this visceral pain model, intraperitoneal acetic acid triggers prostaglandin-mediated peritoneal inflammation. Compounds 10a, 16a, and 16b reduced writhing episodes by 21.05–66.60% at 25 mg/kg, surpassing ketorolac’s 41.1% inhibition . The morpholino-thienyl derivative 16a exhibited the highest efficacy (−66.60%), attributed to enhanced solubility and target affinity .
Hot Plate Analgesia Test
Central analgesic activity was assessed via latency to paw-licking on a 55°C surface. Compound 14b (2-(piperidino)-7-thienyl) increased reaction time by 144.2%, exceeding ketorolac’s 104.9% . This suggests supraspinal modulation, potentially via opioid receptor interactions or COX-2 inhibition .
Table 2: Comparative Analgesic Efficacies (25 mg/kg)
| Compound | Writhing Inhibition (%) | Hot Plate Latency Increase (%) |
|---|---|---|
| 10a | −30.97 | +49.2 |
| 14b | −63.15 | +144.2 |
| 16a | −66.60 | +67.09 |
| Ketorolac | −41.10 | +104.9 |
Carrageenan-Induced Edema
Anti-inflammatory activity was moderate, with 10a and 16a reducing paw edema by 30.97% and 34.8%, respectively, versus ketorolac’s 41.1% . The limited efficacy suggests a preferential action on nociceptive pathways over inflammatory mediators like TNF-α or IL-6 .
Mechanistic Insights and Structure-Activity Relationships
Role of Substituents
-
Position 2 (Amino Group): Morpholino derivatives (16a,b) show superior analgesia to piperidino/pyrrolidino analogs, likely due to increased hydrogen-bonding capacity with COX-2’s active site .
-
Position 7 (Aryl Groups): Thienyl substituents enhance peripheral activity (e.g., 14b’s −63.15% writhing inhibition) compared to phenyl or furoyl groups, possibly via improved membrane permeability .
Putative Targets
-
COX-2 Inhibition: Analog RS-57067’s COX-2 selectivity implies similar mechanisms for thiazolo[4,5-d]pyridazinones .
-
Prostaglandin Suppression: Reduced PGE<sub>2</sub> levels in peritoneal fluid correlate with writhing inhibition, suggesting blockade of arachidonic acid metabolism .
Comparative Analysis with Reference Analgesics
Ketorolac, a non-selective COX inhibitor, served as the benchmark. While 14b and 16a surpassed it in central analgesia, their anti-inflammatory effects lagged, highlighting a dissociation between analgesic and anti-inflammatory pathways . This divergence positions thiazolo[4,5-d]pyridazinones as candidates for pain management where inflammation is secondary.
Limitations and Future Directions
Current data are restricted to murine models, necessitating ADMET studies and clinical trials. Structural optimizations—such as introducing sulfonamide groups at position 3 or fluorinated aryl rings at position 7—could enhance bioavailability and target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume